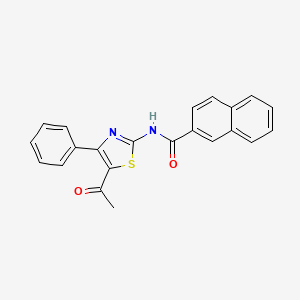

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

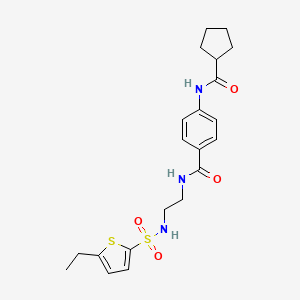

“N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The yield of the title compound was reported to be 65% . The synthesis process involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum of the compound shows various peaks corresponding to different types of hydrogen atoms in the molecule . The 13C NMR spectrum provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various types of reactions. The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Anticancer Properties

Studies have shown that derivatives of naphthalene and thiazole possess anticancer properties. A study synthesized 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives, which were evaluated for their anticancer activities. One compound showed significant activity against breast cancer cell lines, indicating the potential of such structures in cancer treatment (Salahuddin et al., 2014).

Antimicrobial and Antimycobacterial Activity

Naphthalene carboxamide derivatives have also been evaluated for their antimicrobial and antimycobacterial activities. A series of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides demonstrated significant activity against various mycobacterial strains, highlighting their potential as antimycobacterial agents (Goněc et al., 2016).

Anticoagulant Screening

Naphthalene derivatives were synthesized and screened for their anticoagulant effects in human plasma. The study found that amidines and 5,6,7,8-tetrahydronaphthamides were more active than their aminoalkyl counterparts, indicating their potential in developing anticoagulant therapies (Nguyen & Ma, 2017).

Electrochromic and Redox-active Polymers

The synthesis of electrochromic polymers based on naphthalene-cored dicarboxamides demonstrated the potential of these compounds in creating materials with reversible electrochemical oxidation processes and color changes, useful for electrochromic devices (Hsiao & Han, 2017).

Antiprotozoal and Antiproliferative Activities

Compounds with the naphthalene and thiazole moiety have been synthesized and evaluated for their antiprotozoal and antiproliferative activities, demonstrating potential against various protozoal infections and cancer cell lines, further indicating the versatile applications of these compounds in medicinal chemistry (Mansour et al., 2020).

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and potential applications. Compounds with a structure similar to 31C may provide new sight for antifungal drug development . Further studies could also explore its potential as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug .

特性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-8-3-2-4-9-16)23-22(27-20)24-21(26)18-12-11-15-7-5-6-10-17(15)13-18/h2-13H,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTCWBOTXSAFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)

![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)

![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)